Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

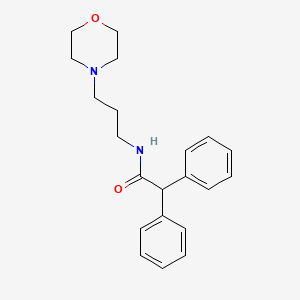

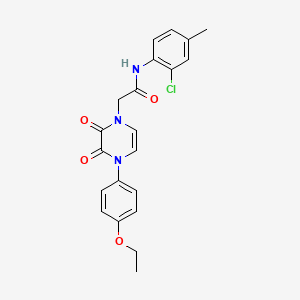

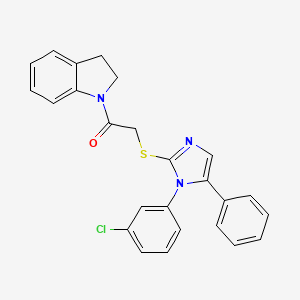

Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate, also known as Ethyl Salicylate, is an organic compound with the chemical formula C12H12O4. It is a part of the benzofuran class of compounds, which are ubiquitous in nature .

Synthesis Analysis

The synthesis of benzofuran compounds has been a topic of interest for many researchers . A common method involves the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine . This results in the formation of ethyl 5-nitrobenzofuran-2-carboxylate in good yields and purity .Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate is characterized by the presence of a benzofuran ring, which is a key heterocycle in its structure . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran compounds, including Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate, can undergo various chemical reactions. For instance, the benzofuran ring can be constructed by proton quantum tunneling, which results in fewer side reactions and high yield . This is conducive to the construction of complex benzofuran ring systems .Aplicaciones Científicas De Investigación

Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate: A Comprehensive Analysis of Scientific Research Applications:

Anticancer Activity

Benzofuran derivatives have been shown to possess significant anticancer activities. For instance, certain substituted benzofurans have demonstrated dramatic cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . While the specific activities of Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate are not detailed, it can be inferred that similar compounds within this class may exhibit anticancer properties.

Antimicrobial Activity

Some benzofuran compounds have been synthesized and characterized for their antimicrobial activity against pathogens such as K. pneumoniae, E. coli, and S. aureus . The structure of Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate suggests potential for antimicrobial application, although specific studies would be required to confirm this.

Synthesis of Natural Products

Benzofuran rings are a key feature in the synthesis of various natural products. The process often involves complex reactions such as copper-mediated and palladium-catalyzed coupling reactions . Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate could potentially serve as an intermediate or a reactant in the synthesis of natural products containing benzofuran rings.

Direcciones Futuras

Benzofuran compounds, including Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on exploring their potential as natural drug lead compounds .

Propiedades

IUPAC Name |

ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-15-12(14)7-8-5-10(13)9-3-4-16-11(9)6-8/h3-6,13H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXMLOXBJUUFKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C2C=COC2=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2919666.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2919669.png)

![2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate](/img/structure/B2919672.png)

![Methyl 3-(aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate;dihydrochloride](/img/structure/B2919675.png)

![2-[(3,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2919684.png)